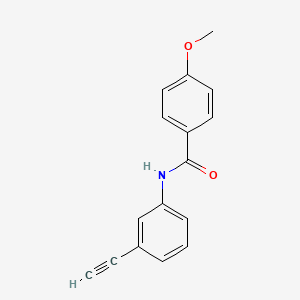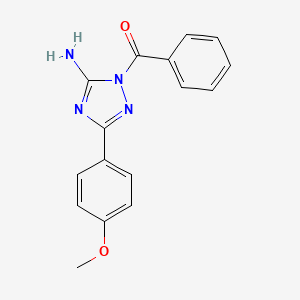![molecular formula C17H18N2O4 B5690849 N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide, also known as Furanone C-30, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways. This compound C-30 has been reported to inhibit the activity of quorum sensing enzymes, such as acyl-homoserine lactone synthase and LuxS. Quorum sensing is a process by which bacteria communicate with each other and regulate gene expression. This compound C-30 has also been shown to inhibit the activation of NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound C-30 has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antitumor activities. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth. This compound C-30 has been shown to inhibit the growth of plant pathogens and spoilage bacteria and fungi. However, the exact biochemical and physiological effects of this compound C-30 are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. This compound C-30 can be synthesized using different methods, and its yield can be optimized. This compound C-30 is stable under different conditions and can be stored for a long time. This compound C-30 has low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound C-30 has some limitations, including its solubility and specificity. This compound C-30 is not very soluble in water, which limits its use in aqueous systems. This compound C-30 also lacks specificity, which makes it difficult to target specific enzymes or signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30. One direction is to investigate the mechanism of action of this compound C-30 in more detail. The exact targets of this compound C-30 and its effects on different signaling pathways need to be elucidated. Another direction is to optimize the synthesis method of this compound C-30 and improve its yield. The development of new synthetic methods for this compound C-30 could also lead to the discovery of new analogs with improved properties. Another direction is to explore the potential applications of this compound C-30 in different fields, such as medicine, agriculture, and food industry. The antibacterial, antifungal, and antitumor activities of this compound C-30 could be further investigated, and its potential use as a food preservative or plant protection agent could be explored.
Synthesemethoden
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a two-step synthesis. The one-pot reaction involves the condensation of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with furan-2-carbaldehyde. The three-step synthesis involves the condensation of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with phthalic anhydride and furan-2-carbaldehyde. The two-step synthesis involves the reaction of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with furan-2-carbaldehyde. The yield of this compound C-30 using these methods varies from 30% to 60%.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has potential applications in various fields, including medicine, agriculture, and food industry. In medicine, this compound C-30 has been shown to have antibacterial, antifungal, and antitumor activities. It has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. This compound C-30 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, this compound C-30 has been reported to have antifungal activity against plant pathogens, such as Fusarium oxysporum and Botrytis cinerea. In the food industry, this compound C-30 has been shown to inhibit the growth of spoilage bacteria and fungi, such as Bacillus cereus and Penicillium expansum.
Eigenschaften
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIAASHQBLIXSS-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)
![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)